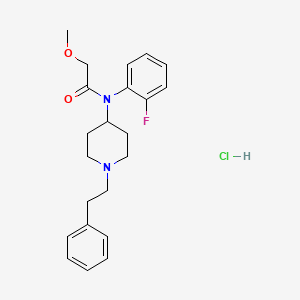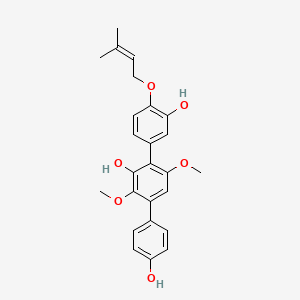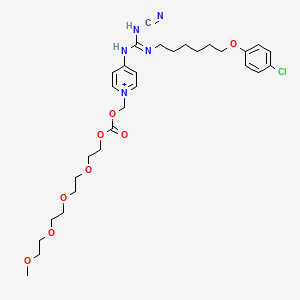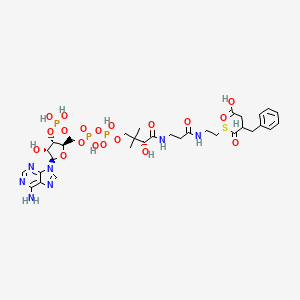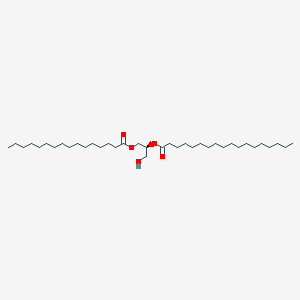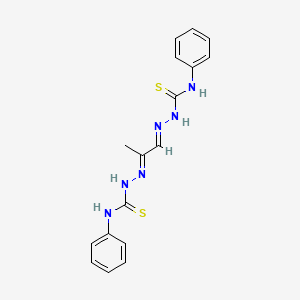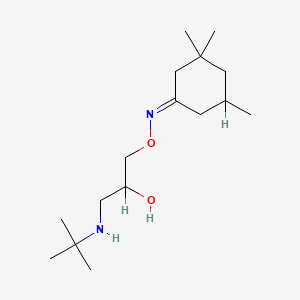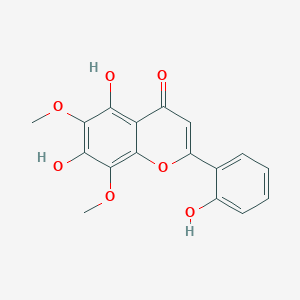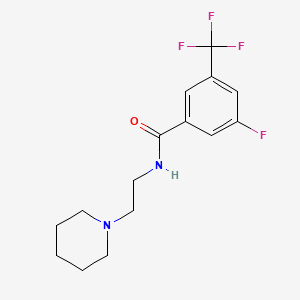
3,5-Dichloro-2-methylmuconolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.
科学的研究の応用
Metabolic Pathways in Microorganisms
- Microbial Degradation Pathways: 3,5-Dichloro-2-methylmuconolactone plays a role in the microbial degradation pathways of certain chlorinated aromatic compounds. Ralstonia sp. strain PS12, for instance, uses dichlorotoluenes as growth substrates, where dichloromethylcatechols, including this compound, are formed as central intermediates in the degradation process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
Enzymatic Reactions and Stereochemistry
- Enzymatic Transformations and Stereochemistry: Studies on the stereochemistry and enzymatic reactions involving muconolactones, including this compound, provide insights into biochemical pathways. These studies explore the activities of various enzymes like muconolactone isomerase and their role in catalyzing transformations of muconolactones, revealing intricate details about their metabolic routes and stereochemical configurations (Prucha, Wray, & Pieper, 1996).
Muconolactone Isomerases and Dechlorination
- Role of Muconolactone Isomerases: The involvement of muconolactone isomerases in the dechlorination of chloro-substituted muconolactones, including this compound, highlights its importance in microbial catabolism. These isomerases facilitate critical steps in the degradation of environmentally persistent compounds (Prucha, Peterseim, Timmis, & Pieper, 1996).
Biotechnological Applications
- Bioproduction of Optically Active Muconolactones: The biotechnological production of optically active muconolactones, which can include derivatives of this compound, is of interest in the field of biocatalysis and organic synthesis. This process involves the use of specific microbial strains capable of producing these compounds with high stereochemical purity, which can be crucial for various industrial applications (Cha, 2001).
Environmental Impact and Bioremediation
- Role in Environmental Bioremediation: The study of this compound in microbial degradation pathways provides insights for environmental bioremediation strategies. Understanding how microorganisms metabolize this compound aids in developing methods to break down environmentally harmful chlorinated aromatic compounds (Pollmann, Wray, & Pieper, 2005).
特性
分子式 |
C7H6Cl2O4 |
|---|---|
分子量 |
225.02 g/mol |
IUPAC名 |
2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |
InChIキー |
LQQCBKRSWIGKFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


